N-[2-(cyclopropylformamido)ethyl]-4-(2-methylpropanamido)benzamide
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Overview
Description
Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The compound you mentioned is a complex amide with additional functional groups .
Molecular Structure Analysis
The molecular structure of an amide involves a carbonyl group (C=O) and a nitrogen atom. The carbonyl carbon is sp2 hybridized, forming a planar molecule. The C-N bond can have partial double bond character due to resonance .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. One notable reaction is the Hofmann rearrangement, where an amide is converted to an amine with one fewer carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For amides, these properties can include a high boiling point due to strong hydrogen bonding, and the ability to participate in a variety of chemical reactions .Scientific Research Applications
Genetic Engineering Production of Ethyl Carbamate Hydrolase
This compound could potentially be used in the genetic engineering production of ethyl carbamate hydrolase, which is used in degrading ethyl carbamate in Chinese liquor . Ethyl carbamate is classified as a Group 2A carcinogen and is most abundant in fermented foods .
Synthesis of Coumarin-3-Carboxylate Ester
The compound could be used in the synthesis of coumarin-3-carboxylate ester . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
Synthesis of Novel Benzamide Compounds
The compound could be used in the synthesis of novel benzamide compounds . These compounds could have potential applications in various fields, including medical, industrial, biological, and potential drug industries .
Synthesis of Tryptamine Based Benzamide Derivatives
The compound could be used in the synthesis of tryptamine based benzamide derivatives . These derivatives have shown significant resistance against the growth of tested microorganisms, providing a new range of tryptamine based benzamide derivatives having significant antimicrobial activities .
Synthesis of Novel Amides
The compound could be used in the synthesis of novel amides . These amides could have potential applications in various fields, including antioxidant, antibacterial activities, and more .
Commercial Availability for Scientific Research
The compound is commercially available for scientific research needs . It is available from multiple suppliers, including ChemBridge Corporation and Vitas M Chemical Limited .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11(2)15(21)20-14-7-5-13(6-8-14)17(23)19-10-9-18-16(22)12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,22)(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQIIIVFVVYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarboxamido)ethyl)-4-isobutyramidobenzamide |
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